molecular formula C15H10N4O2S B6498478 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946318-33-8

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B6498478
CAS No.: 946318-33-8
M. Wt: 310.3 g/mol
InChI Key: JCTUVFJNCNWRJQ-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold comprising a 1,3-thiazole ring substituted at position 4 with a 4-cyanophenyl group and at position 2 with a 3-methyl-1,2-oxazole-5-carboxamide moiety.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S/c1-9-6-13(21-19-9)14(20)18-15-17-12(8-22-15)11-4-2-10(7-16)3-5-11/h2-6,8H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTUVFJNCNWRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N4O2SC_{13}H_{10}N_{4}O_{2}S with a molecular weight of approximately 278.31 g/mol. The compound features a thiazole ring and an oxazole moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : This is usually achieved through condensation reactions involving thiourea derivatives.
  • Introduction of the Cyanophenyl Group : Achieved via nucleophilic substitution.
  • Oxazole Formation : The oxazole ring is constructed through cyclization reactions involving appropriate precursors.
  • Final Amide Coupling : This step involves the reaction of the oxazole with an amine to form the final carboxamide structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole and oxazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Compound Target Bacteria Activity
This compoundE. coliModerate Inhibition
Similar Thiazole DerivativesStaphylococcus aureusStrong Inhibition

Anticancer Potential

The compound has also been evaluated for its anticancer activity. A study demonstrated that derivatives containing thiazole and oxazole structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis.

Immunomodulatory Effects

This compound has shown potential as an immunomodulatory agent. It was found to suppress the production of pro-inflammatory cytokines such as TNF-alpha in human immune cells . This suggests its possible application in treating autoimmune disorders.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation by binding to active sites.
  • Receptor Modulation : It may alter receptor functions by binding to allosteric sites or competing with natural ligands.
  • Signal Transduction Interference : The compound might disrupt signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Antimicrobial Activity : A comparative analysis showed that thiazole derivatives exhibited varying degrees of antibacterial activity against common pathogens .
    • Results : The most effective compounds were those with electron-withdrawing groups on the phenyl ring.
  • Cancer Cell Line Study : Research demonstrated that specific derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through caspase activation pathways .
    • Findings : These compounds were particularly effective against MCF7 and MDA-MB-231 cell lines.

Scientific Research Applications

Antifungal Activity

One of the primary applications of this compound is its antifungal properties. Research has demonstrated that derivatives of this compound exhibit potent antifungal activity against various fungal strains. For instance, the compound's structural analogs have been shown to inhibit the growth of fungi by disrupting cell wall synthesis and function, which is critical for fungal survival .

Case Study: Isavuconazole

A notable derivative, Isavuconazole, has been extensively studied for its efficacy against invasive fungal infections. Clinical trials have indicated that Isavuconazole is effective against pathogens such as Aspergillus and Candida, showcasing the potential of compounds with similar thiazole and oxazole moieties in antifungal therapy .

Anticancer Properties

The compound also shows promise in oncology. Studies have indicated that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. The thiazole ring system is known for its ability to modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Research Findings

In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, thus mitigating inflammatory responses. This effect is particularly relevant in chronic inflammatory diseases where cytokine levels are elevated.

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may possess neuroprotective properties. They may help in conditions like Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival .

Potential Mechanisms

  • Reduction of Oxidative Stress : The compound may help reduce oxidative stress in neuronal cells.
  • Modulation of Neurotransmitter Levels : It may influence neurotransmitter systems, potentially improving cognitive function.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is crucial for optimizing its pharmacological properties. Various modifications to the thiazole and oxazole rings can enhance potency and selectivity against target pathogens or disease processes.

ModificationEffect on Activity
Substitution on ThiazoleIncreases antifungal activity
Variations in Carboxamide GroupEnhances anticancer effects
Alterations in Methyl GroupImproves anti-inflammatory properties

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural features of the target compound and its analogs:

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound : N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide 1,3-Thiazole + 1,2-Oxazole 4-Cyanophenyl, 3-methyl Cyano (-CN), carboxamide (-CONH-)
Analog 1 : 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide 1,3-Thiazole + 1,2-Oxazole + 1,2,4-Oxadiazole 4-Methoxyphenyl, 3-phenyl Methoxy (-OCH₃), oxadiazole
Analog 2 : N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide 1,3-Thiazole + 1,2-Oxazole + 1,2,4-Oxadiazole 4-Methoxyphenyl, phenyl Methoxy, oxadiazole
Analog 3 : N-(4-Cyanophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide 4,5-Dihydro-1,2-oxazole 4-Cyanophenyl, 4-methoxyphenyl Cyano, methoxy
Analog 4 : 5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide 1,3-Thiazole + 1,2-Oxazole Phenyl, nitro (-NO₂) Nitro, methyl

Key Observations :

  • The target compound and Analog 1/2 share a thiazole-oxazole backbone but differ in substituents: cyano vs. methoxy or oxadiazole groups.
  • Analog 4 incorporates a nitro group on the thiazole ring, which may enhance electrophilicity but increase toxicity risks .

Pharmacological Activity Comparison

Compound Reported Activity Mechanism/Relevance Reference
Analog 1 Antimicrobial (hypothesized) Oxadiazole moieties are known for antimicrobial activity via enzyme inhibition
Analog 4 Anticancer (screened) Nitro groups may act as prodrugs, releasing reactive species under reductive conditions
Thiazole-oxazole hybrids Antitubercular Comparable to rifampin in some cases (e.g., triazole-thiazole derivatives)

Inference: The target compound’s cyano group may enhance binding to cysteine proteases or kinases, as seen in other cyanophenyl-containing inhibitors .

Physicochemical Properties

Property Target Compound Analog 1 Analog 3 Analog 4
Molecular Weight ~325 g/mol ~434 g/mol ~337 g/mol ~318 g/mol
LogP (predicted) ~2.5 ~3.1 ~2.8 ~2.2
Hydrogen Bond Acceptors 5 7 5 6

Notes:

  • The target compound’s lower molecular weight and logP suggest better bioavailability compared to Analog 1 .
  • Analog 4’s nitro group increases polarity but may reduce cell permeability .

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